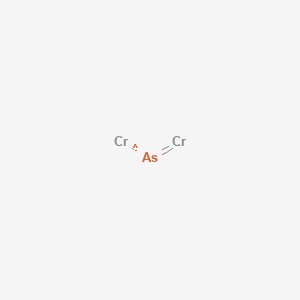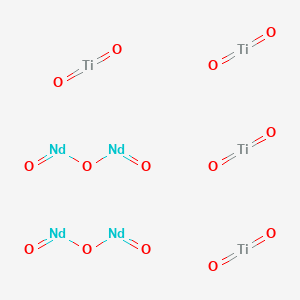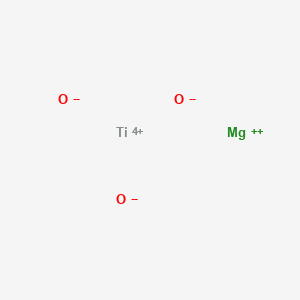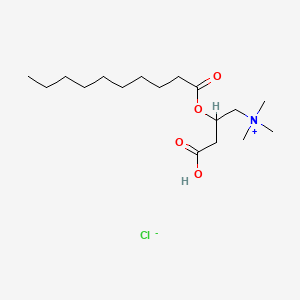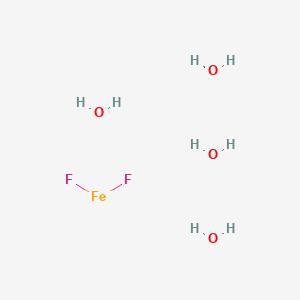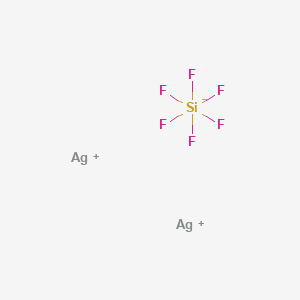
Perimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces coelicolor var. aminophilus. This compound exhibits significant antifungal properties and is part of the heptaene macrolide antibiotics group .
Preparation Methods
Perimycin is primarily produced through microbiological synthesis using Streptomyces coelicolor var. aminophilus. The compound is naturally produced as a mixture of three types: A, B, and C, with type A being the major component . The synthetic route involves the fermentation of the bacterium under controlled conditions, followed by extraction and purification processes .
Chemical Reactions Analysis
Perimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
Perimycin has a wide range of scientific research applications. In chemistry, it is used to study the structure and function of polyene antibiotics. In biology, it serves as a tool to investigate the mechanisms of antifungal activity. In medicine, this compound’s antifungal properties are explored for potential therapeutic applications, although its high toxicity limits its clinical use. In industry, this compound is used as an eco-friendly fungicide in agriculture .
Mechanism of Action
Perimycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane’s integrity, leading to the leakage of essential cellular components and ultimately causing cell death. The molecular targets involved in this process include ergosterol and other sterols present in the fungal cell membrane .
Comparison with Similar Compounds
Perimycin is compared with other heptaene macrolide antibiotics such as amphotericin B, candicidin, levorin, and mycoheptin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific structural features and the presence of a perosamine sugar moiety. its high toxicity and poor bioavailability limit its clinical applications compared to amphotericin B .
Properties
CAS No. |
11016-07-2 |
|---|---|
Molecular Formula |
C59H86N2O17 |
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
InChI Key |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
Canonical SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


